1-(2-(Bromomethyl)-3-ethylphenyl)-2-chloropropan-1-one
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Overview
Description
1-(2-(Bromomethyl)-3-ethylphenyl)-2-chloropropan-1-one is an organic compound characterized by the presence of bromine, chlorine, and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Bromomethyl)-3-ethylphenyl)-2-chloropropan-1-one typically involves the bromination of a precursor compound followed by chlorination. One common method involves the bromination of 2-ethylbenzyl alcohol using bromine in the presence of a catalyst such as sulfur or hydrogen sulfide. The resulting bromomethyl derivative is then subjected to chlorination using thionyl chloride or phosphorus pentachloride to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Bromomethyl)-3-ethylphenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Nucleophilic Substitution: Products include substituted amines, thioethers, and ethers.
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: Products include secondary alcohols.
Scientific Research Applications
1-(2-(Bromomethyl)-3-ethylphenyl)-2-chloropropan-1-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the preparation of polymers and advanced materials with specific properties.
Biological Studies: The compound is studied for its interactions with biological molecules and potential bioactivity
Mechanism of Action
The mechanism of action of 1-(2-(Bromomethyl)-3-ethylphenyl)-2-chloropropan-1-one involves its interaction with nucleophiles and electrophiles in various chemical reactions. The bromomethyl and chloropropanone groups are reactive sites that participate in substitution and addition reactions. The compound’s molecular targets and pathways depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
1-Bromo-2-butyne: A compound with a similar bromomethyl group but different overall structure.
2-Bromomethyl-1,3-dioxolane: Another bromomethyl-containing compound with a different ring structure.
2,2-Bis(bromomethyl)-1,3-propanediol: A compound with two bromomethyl groups and a diol structure .
Properties
Molecular Formula |
C12H14BrClO |
---|---|
Molecular Weight |
289.59 g/mol |
IUPAC Name |
1-[2-(bromomethyl)-3-ethylphenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C12H14BrClO/c1-3-9-5-4-6-10(11(9)7-13)12(15)8(2)14/h4-6,8H,3,7H2,1-2H3 |
InChI Key |
BTOJWKORTALSAV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)C(=O)C(C)Cl)CBr |
Origin of Product |
United States |
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